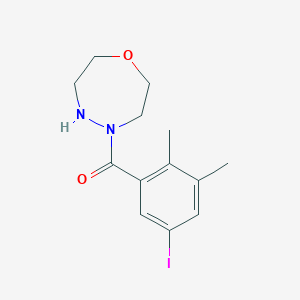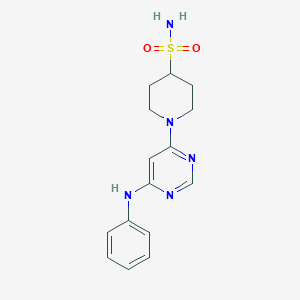
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the oxadiazepine family and has been found to exhibit promising pharmacological properties.
Applications De Recherche Scientifique
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. The compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an antidepressant and anxiolytic agent.
Mécanisme D'action
The exact mechanism of action of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is not fully understood. However, it has been suggested that the compound may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone may reduce neuronal activity and produce its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone exhibits anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to have anxiolytic and antidepressant effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been found to reduce the frequency and severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has several advantages for lab experiments. It is easy to synthesize, and the synthesis method has been optimized to achieve a high yield of the compound with high purity. The compound has also been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. However, the limitations of the compound include its potential toxicity and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for the research on (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone. One potential direction is to investigate the compound's potential as an antidepressant and anxiolytic agent. Another direction is to study the compound's potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential toxicity.
Méthodes De Synthèse
The synthesis of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone involves the reaction of 5-iodo-2,3-dimethylbenzoic acid with hydrazine hydrate and acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. This method has been optimized to achieve a high yield of the compound with high purity.
Propriétés
IUPAC Name |
(5-iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-9-7-11(14)8-12(10(9)2)13(17)16-4-6-18-5-3-15-16/h7-8,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZWOXQFBHGNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)N2CCOCCN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)


![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)

![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)